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molecular formula C22H28N2O7 B8628093 diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate

diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate

Cat. No. B8628093
M. Wt: 432.5 g/mol
InChI Key: AQWXRDXJAJAWRK-UHFFFAOYSA-N
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Patent
US04705892

Procedure details

Diethyl acetamidomalonate (2.80 g, 12.9 mmole) in 10 ml dimethylformamide (dried over 4A sieves, degassed) was added dropwise over 15 minutes to a suspension of sodium hydride (515 mg of 60% NaH/oil washed free of oil with hexane, 12.9 mmole) in 10 ml DMF with external cooling to maintain reaction temperature <10° C. The reaction mixture was warmed slowly to room temperature over 45 minutes. A solution of 5-phthalimidopentyl bromide (4.24 g, 14.3 mmole) in 10 ml DMF was added in four portions at room temperature while maintaining the internal temperature <40° C. The mixture was stirred for 24 hours until complete by TLC (product Rf =0.43, starting material Rf =0.32 (B)). Upon completion, the reaction mixture pH was adjusted to "pH 6" (pH 0-14, ColorpHast indicator strips, E. Merck, moistened) with 4N HCl/dioxane. The solvent was removed by rotary evaporation to give 9.10 g of an oil, which was purified by Still column chromatography (230-400 mesh Whatman G-60 silica gel, 320 g, CHCl3 eluant). The purified adduct 5 was crystallized from ethyl acetate/cyclohexane, 1:3. Yield: 4.35 g (78%). Mp 70°-72° C. TLC: Rf =0.43 (B). MW calc 432.19, found 432. Anal. calc for C22H28N2O7 : C, 61.10; H, 6.53; `N, 6.48. Found: C, 60.72; H, 6.61: n, 6.12. HPLC 97.4%. 1H NMR (CDCl3) 1.15 (2H, m), 1.25 (6H, t, 7 Hz), 1.33 (2H, br m), 1.56 (3H, s), 1.66 (4H, m), 2.05 (1H, s), 2.32 (2H, m), 3.65 (2H, t, 7 Hz), 4.25 (4H, q, 7 Hz), 7.72 (2H, m) and 7.90 (2H, m) for AA'BB"system.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].[H-].[Na+].[C:18]1(=[O:34])[N:22]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]Br)[C:21](=[O:29])[C:20]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:19]12.Cl.O1CCOCC1>C1(C)C=CC=CC=1.CN(C=O)C>[C:1]([NH:4][C:5]([CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][N:22]1[C:21](=[O:29])[C:20]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:19]2[C:18]1=[O:34])([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
515 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.24 g
Type
reactant
Smiles
C1(C=2C(C(N1CCCCCBr)=O)=CC=CC2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
reaction temperature <10° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature <40° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: CALCULATEDPERCENTYIELD 163.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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